![molecular formula C13H26O2Si B12573291 Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane CAS No. 488748-61-4](/img/structure/B12573291.png)
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a cyclobutylideneethoxy moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable cyclobutylideneethoxy precursor. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions often require low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silicon center, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction could produce silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective transformations in complex synthetic sequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane.
Tert-butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with similar reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other organosilicon compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
Eigenschaften
CAS-Nummer |
488748-61-4 |
|---|---|
Molekularformel |
C13H26O2Si |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
tert-butyl-(2-cyclobutylideneethoxymethoxy)-dimethylsilane |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-11-14-10-9-12-7-6-8-12/h9H,6-8,10-11H2,1-5H3 |
InChI-Schlüssel |
NIMYBJRFGYKCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCOCC=C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
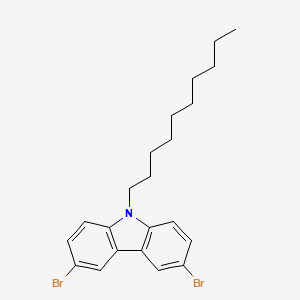
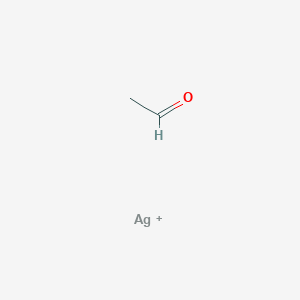

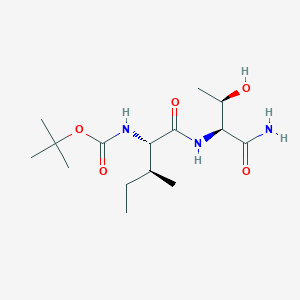
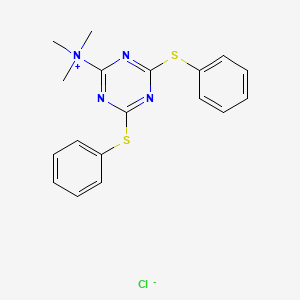
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
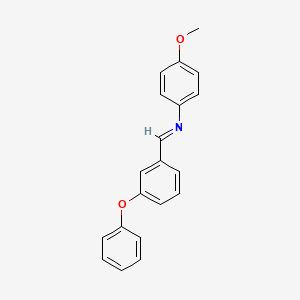
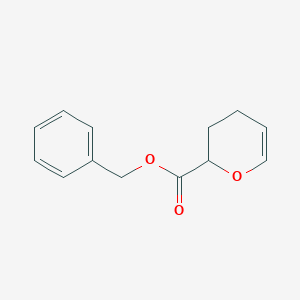
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
